N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
Overview
Description
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is a useful research compound. Its molecular formula is C20H32N4O3 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carcinogenicity Studies
Research has explored the carcinogenic potential of substances like ethyl carbamate, which is structurally related to N-(2-Carbamoyl-ethyl)-Val-Leu-anilide. The International Agency for Research on Cancer (IARC) evaluated the carcinogenicity of ethyl carbamate, a compound found in fermented foods and beverages, highlighting the importance of understanding the health risks associated with chemical contaminants in our diet (Baan et al., 2007).
Peptide Inhibitors
In the realm of biochemistry, synthetic peptides including sequences similar to this compound have been studied for their potential as competitive inhibitors in enzymatic reactions, offering insights into therapeutic applications and the design of new drugs (K. Tatsuo et al., 1973).
Enzymatic Activity Studies
The specific endopeptidase activities for sequences like Val-Leu have been characterized, providing crucial information on enzyme specificity and potential for targeted therapeutic interventions (J. Schrével et al., 1984).
Chemical Synthesis and Modification
Studies have also focused on the chemical synthesis and modification of compounds related to this compound, exploring their potential applications in creating new materials or modifying existing ones for enhanced performance (Alan R. Katritzky et al., 1986).
Corrosion Inhibition
Research on novel compounds, including thiophene Schiff base derivatives, investigates their efficiency as corrosion inhibitors, demonstrating the broader applicability of chemical compounds in industrial settings (D. Daoud et al., 2014).
Ammonia Equivalents in Chemical Synthesis
The role of carbamic acid derivatives as ammonia equivalents in chemical syntheses highlights innovative approaches to overcoming challenges in producing anilines and related compounds, which are crucial in various manufacturing processes (D. Mullick et al., 2010).
Mechanism of Action
Target of Action
The primary target of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is the hemoglobin protein chains in human whole blood or erythrocytes . Specifically, it interacts with the N-terminal valine residue of these protein chains .
Mode of Action
This compound interacts with its targets through a process known as the modified Edman reaction . This reaction involves the formation of Edman products in neutral or alkaline conditions . The reaction products with the N-terminal valine residue of the hemoglobin protein chains are N-[2-carbamoyl ethyl] valine and N-[2-hydroxycarbamoyl-ethyl] valine EO adducts .
Biochemical Pathways
The compound is involved in the oxidative metabolism pathway . It is formed endogenously in animals and humans from Cytochrome P450 2E1 (CYP2E1) mediated metabolic oxidation of ethylene . It is also formed in vivo during normal physiological processes, such as methionine oxidation, lipid peroxidation, and during metabolic activity of intestinal bacteria .
Pharmacokinetics
The compound is rapidly absorbed from the skin, respiratory system, and gastrointestinal tract and is widely distributed in vivo . It is detoxified by glutathione conjugation in the liver to N-acetyl-S-(2-carbamoyl ethyl)cysteine and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in the formation of hemoglobin adducts . These adducts are measured using a commercial assay kit based on a well-established procedure commonly used in clinical chemistry .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is sensitive to light and can be initiated to polymerize to form polyacrylamide under ultraviolet conditions . Furthermore, the compound is found in various environmental sources such as tobacco smoke, automobile exhaust, and some foods .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-13(2)12-16(19(26)23-15-8-6-5-7-9-15)24-20(27)18(14(3)4)22-11-10-17(21)25/h5-9,13-14,16,18,22H,10-12H2,1-4H3,(H2,21,25)(H,23,26)(H,24,27)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXESHWNNKZJB-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.